Potency Comparison: Lodelaben vs. Sivelestat, AE-3763, and Alvelestat
Lodelaben inhibits human neutrophil elastase with an IC50 of 0.5 µM and a Ki of 1.5 µM . In contrast, the competitive inhibitor Sivelestat (ONO-5046) exhibits a substantially higher potency with an IC50 of 44 nM and Ki of 200 nM . AE-3763, a peptide‑based inhibitor, demonstrates an IC50 of 29 nM , while Alvelestat (AZD9668) achieves a pIC50 of 7.9 nM (Ki = 9.4 nM) . These data underscore Lodelaben's position as a micromolar inhibitor with non‑competitive kinetics, a profile distinct from the nanomolar competitive inhibitors frequently employed in preclinical studies.
| Evidence Dimension | IC50 for human neutrophil elastase (HNE) |
|---|---|
| Target Compound Data | 0.5 µM (Ki = 1.5 µM) |
| Comparator Or Baseline | Sivelestat: IC50 = 44 nM (Ki = 200 nM); AE-3763: IC50 = 29 nM; Alvelestat: pIC50 = 7.9 nM (Ki = 9.4 nM) |
| Quantified Difference | Lodelaben is ~11‑fold less potent than Sivelestat and ~58‑fold less potent than AE‑3763 |
| Conditions | In vitro enzymatic assays using human neutrophil elastase |
Why This Matters
Selection between a micromolar non‑competitive inhibitor and nanomolar competitive inhibitors depends on the experimental objective—non‑competitive inhibition may be preferred for probing allosteric regulation or for use in systems where high potency could obscure pathway‑specific effects.
- [1] Nakao A, Partis RA, Jung GP, Mueller RA. SC-39026, a specific human neutrophil elastase inhibitor. Biochem Biophys Res Commun. 1987;147(2):666-674. View Source
- [2] Sivelestat (ONO-5046) datasheet; GLPBIO product page: IC50 = 44 nM, Ki = 200 nM. View Source
- [3] AE-3763 datasheet; GLPBIO product page: IC50 = 29 nM. View Source
